![molecular formula C20H19N3O4S B2600966 1-(5-phenylisoxazol-3-yl)-N-(4-sulfamoylbenzyl)cyclopropanecarboxamide CAS No. 1334369-26-4](/img/structure/B2600966.png)
1-(5-phenylisoxazol-3-yl)-N-(4-sulfamoylbenzyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-phenylisoxazol-3-yl)-N-(4-sulfamoylbenzyl)cyclopropanecarboxamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its therapeutic potential. It has been shown to have promising applications in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders.
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
Research has demonstrated that aromatic sulfonamides and thiadiazole sulfonamides exhibit potent inhibitory activity against carbonic anhydrase (CA) isoenzymes, including hCA I, II, IV, and XII, with nanomolar half maximal inhibitory concentration (IC50) values. These findings suggest potential applications in designing inhibitors targeting specific CA isoenzymes for therapeutic purposes (Supuran et al., 2013), (Mert et al., 2016).
Antimicrobial Activities
Compounds derived from cyclopropane and containing sulfamoyl moieties have been synthesized and evaluated for their antimicrobial activities. These studies have led to the identification of novel compounds with moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Anticancer Evaluation
Phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds displayed potent cytotoxic activity, with certain derivatives showing remarkable efficacy, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Synthesis of Novel Heterocycles
Research has explored the synthesis of new heterocycles incorporating the sulfamoyl moiety, demonstrating their potential in creating diverse chemical entities with possible therapeutic applications. This includes the synthesis of isoxazole-based heterocycles with potent inhibitory properties against CA II and VII, highlighting the versatility of sulfamoyl-containing compounds in medicinal chemistry (Darwish et al., 2014), (Altug et al., 2017).
Propriétés
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)-N-[(4-sulfamoylphenyl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c21-28(25,26)16-8-6-14(7-9-16)13-22-19(24)20(10-11-20)18-12-17(27-23-18)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUCTUVFWSLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.